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MS049 is characterized as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6. Its

primary application in research is as a chemical probe to investigate the biological roles of these enzymes

and their implications in cancer biology [1].

Quantitative Profiling of MS049

The table below summarizes key quantitative data for MS049, including inhibitory concentrations and

cellular activity.

Table 1: Biochemical and Cellular Activity Profile of MS049

Parameter Value Description / Experimental Context

IC₅₀ (PRMT4) 34 nM Inhibition of human full-length PRMT4 methylation activity in a
cell-free assay [1].

IC₅₀ (PRMT6) 43 nM Inhibition of PRMT6 methylation activity in a cell-free assay
[1].

IC₅₀ (PRMT8) 1.6 µM Demonstrates selectivity over the related PRMT8 [1].

Cellular IC₅₀
(H3R2me2a)

0.97 µM Reduction of the PRMT6-mediated H3R2me2a mark in

HEK293 cells after 20-hour treatment [1].
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Parameter Value Description / Experimental Context

Cellular IC₅₀
(Med12-Rme2a)

1.4 µM Reduction of the PRMT4-mediated Med12 asymmetric
dimethylation in HEK293 cells after 72-hour treatment [1].

Solubility (DMSO) ≥ 31 mg/mL
(124.8 mM)

For preparation of stock solutions [1].

Solubility (Water) ≥ 56 mg/mL
(174.3 mM)

For the dihydrochloride salt form (CAS 2095432-59-8) [2].

MS049 exhibits high selectivity for PRMT4 and PRMT6 over a broad range of other epigenetic targets,

including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs)

[1]. It is reported to be non-toxic and does not affect the growth of HEK293 cells at working concentrations

[1].

Experimental Protocol: Inhibition of PRMT-Mediated Methylation
in Cells

This protocol outlines the use of MS049 in a cellular context to assess the inhibition of PRMT4 and PRMT6

activity by monitoring established methylation marks via western blot.

1. Reconstitution of MS049

Prepare a 10-50 mM stock solution by dissolving MS049 in high-quality, freshly opened DMSO [1].

For the dihydrochloride salt (MS049 2HCl), the compound can also be dissolved directly in water or
PBS at concentrations of at least 56 mg/mL (174.3 mM) [2].

Aliquot and store the stock solution at -20°C to -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment

Culture HEK293 cells (or other relevant cell lines, such as MDA-MB-231 breast cancer cells) in
appropriate media under standard conditions (37°C, 5% CO₂) [1] [3].

Seed cells at a desired density and allow them to adhere overnight.
The next day, treat cells with MS049 across a concentration range (e.g., 0.1 µM to 100 µM). Include a

vehicle control (e.g., DMSO at the same dilution as the highest drug concentration) [1].
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Incubation Time: For assessing H3R2me2a reduction (PRMT6 activity), incubate for 20 hours. For

assessing Med12-Rme2a reduction (PRMT4 activity), incubate for 72 hours [1].

3. Sample Collection and Western Blot Analysis

Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.

Quantify protein concentration in the lysates to ensure equal loading.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with the following primary antibodies:
Anti-H3R2me2a: To monitor inhibition of PRMT6 activity.

Anti-Med12-Rme2a: To monitor inhibition of PRMT4 activity. A study investigating the PRMT4-
LSD1 axis used this mark to demonstrate CARM1 inhibition by MS049 [3].

Anti-LSD1: A relevant downstream target; treatment with MS049 has been shown to decrease
LSD1 protein levels in a dose-dependent manner in MDA-MB-231 cells [3].

Loading Controls: Anti-β-Actin or Anti-GAPDH.
Incubate with appropriate HRP-conjugated secondary antibodies and develop using an ECL reagent.

Expected Result: A concentration-dependent decrease in the H3R2me2a, Med12-Rme2a, and LSD1
signals should be observed, with minimal change in loading controls [1] [3].

Visualizing the CARM1-USP7-LSD1 Pathway Targeted by MS049

MS049 inhibits PRMT4/CARM1, which plays a key role in stabilizing the histone demethylase LSD1 in

breast cancer. The following diagram illustrates this pathway and the point of inhibition by MS049 [3].
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Diagram Title: CARM1-USP7-LSD1 Axis in Breast Cancer Metastasis

Pathway Description:

CARM1 Methylates LSD1: CARM1 dimethylates LSD1 at arginine 838 (R838), which serves as a
molecular switch [3].

USP7 Recruitment and Stabilization: This methylation mark promotes the binding of the
deubiquitinase USP7. USP7 then deubiquitinates LSD1, protecting it from proteasomal degradation

and significantly increasing its stability [3].
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Promotion of Metastasis: The stabilized LSD1 protein represses E-cadherin and activates vimentin

transcription, which enhances the invasion and metastasis of breast cancer cells [3].
Inhibition by MS049: MS049 potently inhibits CARM1's methyltransferase activity. This blockade

prevents R838 methylation of LSD1, disrupting its interaction with USP7 and leading to LSD1
ubiquitination and degradation, thereby suppressing the metastatic cascade [3].

Important Notes for Researchers

For Research Use Only: MS049 is strictly for laboratory research and is not intended for diagnostic
or therapeutic use in humans [1] [2].

Confirmation of Specificity: Always include appropriate controls (e.g., genetic knockdown of
PRMT4/PRMT6) to confirm that observed phenotypic effects are specifically due to the inhibition of

these enzymes by MS049.
LSD1 as a Functional Readout: Monitoring LSD1 protein levels can serve as a robust downstream

functional readout for effective cellular PRMT4/CARM1 inhibition by MS049, particularly in breast
cancer models [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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